Cerium(3+) bromate

Description

Historical Context of Cerium(III) and Bromate (B103136) Ion Research

The story of cerium began in 1803 when it was discovered independently by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and by Martin Klaproth in Germany. wikipedia.orgbritannica.comchemicool.com Berzelius and Hisinger identified the new element in a mineral now known as cerite, naming it after the asteroid Ceres, which had been discovered just two years prior. wikipedia.orgbritannica.com Initially, they isolated cerium in its oxide form, which they called ceria. chemicool.com It wasn't until 1875 that a pure sample of cerium metal was obtained by William Hillebrand and Thomas Norton. rsc.orgmmta.co.uk Early research by Berzelius and Hisinger revealed that cerium could exist in two different oxidation states, yielding either colorless or yellow-red salts, corresponding to the Ce(III) and Ce(IV) states, respectively. chemicool.com

The discovery of bromine, and subsequently the bromate ion, occurred in 1825 and 1826 by two chemists working independently: Carl Jacob Löwig in Germany and Antoine Jérôme Balard in France. wikipedia.orgrsc.org Balard found the new element in the salt marshes of Montpellier and named it "muride," derived from the Latin word for brine. wikipedia.orgresearchgate.net The name was later changed to bromine, from the Greek "bromos" meaning stench, due to its sharp odor. wikipedia.orgresearchgate.net The bromate ion (BrO₃⁻), an oxoanion of bromine, is formed through various chemical processes. wikipedia.org

Significance of Cerium(III) in Redox Chemistry and Catalysis

Cerium is the most abundant of the rare earth elements and is distinguished by its ability to cycle between the +3 and +4 oxidation states. wikipedia.orgnih.gov This Ce(III)/Ce(IV) redox couple is central to its diverse applications, particularly in catalysis. nih.govresearchgate.netsoton.ac.uk The facility of this transition allows cerium compounds to act as potent catalysts in a wide array of chemical transformations.

In the realm of organic synthesis, cerium(III) compounds are employed as catalysts for various reactions. For instance, cerium(III) chloride has been shown to catalyze the addition of diethylzinc (B1219324) to carbonyl compounds. uni-konstanz.de Furthermore, cerium(III) phosphotungstate has been utilized as an efficient catalyst for the esterification of fatty acids, a key process in biodiesel production. researchgate.net Cerium(III) has also been used to catalyze the Briggs-Rauscher oscillating reaction, demonstrating its versatility in complex chemical systems. researchgate.net

The catalytic activity of cerium is not limited to organic synthesis. Ceria (cerium dioxide, CeO₂), which involves the Ce(IV) state but is intrinsically linked to the Ce(III) state through redox cycling, is a crucial component in automotive catalytic converters, where it helps to reduce harmful emissions. wikipedia.orgnih.gov It is also used in fuel cells, for glass polishing, and as a fuel additive to promote cleaner combustion. nih.gov The catalytic prowess of ceria is attributed to the presence of oxygen vacancies and the facile switching between Ce(III) and Ce(IV) at the nanoparticle surface. nih.gov

Overview of Bromate Reactivity and Its Role in Complex Chemical Systems

The bromate ion (BrO₃⁻) is a powerful oxidizing agent and plays a critical role in a variety of chemical reactions, most notably in the field of nonlinear chemical dynamics. rsc.orgresearchgate.net Its reactivity is central to the Belousov-Zhabotinsky (BZ) reaction, a well-known example of an oscillating chemical reaction. bu.edursc.orgnih.gov In the BZ reaction, an organic compound, typically malonic acid, is oxidized by bromate in an acidic solution, with a metal ion catalyst like cerium or manganese. bu.edursc.orguis.no The reaction exhibits periodic changes in the concentrations of intermediates, leading to visible oscillations in the color of the solution. uis.no

The reactivity of bromate is highly dependent on the reaction conditions, such as the acidity of the medium. The kinetics of the bromate-bromide reaction, for example, show a second-order dependence on the hydrogen ion concentration. scielo.br This high reactivity makes bromate a subject of interest in various fields, including analytical chemistry and the study of complex systems.

Interdisciplinary Research Landscape Involving Cerium(III) and Bromate Interactions

The interaction between cerium(III) and bromate ions is a cornerstone of research into oscillating chemical reactions and has fostered a rich interdisciplinary field. The cerium-catalyzed BZ reaction serves as a model system for studying nonlinear dynamics, with implications for understanding complex phenomena in chemistry, biology, and physics. rsc.orguis.no

Research in this area explores the intricate kinetics and mechanisms of these reactions. Studies have investigated the induction periods and reaction rates in the bromate-cerium(III) system, revealing a burst of cerium(IV) formation following an initial induction phase. researchgate.netresearchgate.net The oscillatory behavior is sensitive to the initial concentrations of the reactants, including the ratio of bromate to the organic substrate. sciengine.com

The applications of cerium(III)-bromate systems extend beyond fundamental chemical kinetics. The study of these oscillating reactions in different setups, such as in acoustically levitated droplets, opens up new avenues for research in areas like microfluidics and the development of "smart" materials. nih.gov Furthermore, the catalytic properties of cerium in conjunction with the reactivity of bromate are explored in various contexts, including the oxidation of different organic substrates. researchgate.netsciengine.com The photosensitivity of some of these systems, where light can influence the oscillatory behavior, adds another layer of complexity and potential for control, with applications in developing chemical sensors and actuators. acs.org

The synergy between cerium's redox chemistry and bromate's oxidizing power continues to be a fertile ground for scientific inquiry, bridging fundamental chemistry with materials science, engineering, and the study of complex systems.

Structure

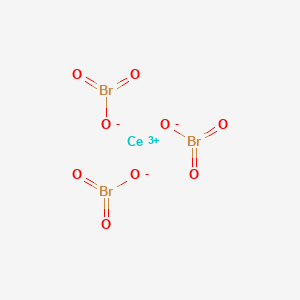

2D Structure

Properties

CAS No. |

93918-69-5 |

|---|---|

Molecular Formula |

Br3CeO9 |

Molecular Weight |

523.82 g/mol |

IUPAC Name |

cerium(3+);tribromate |

InChI |

InChI=1S/3BrHO3.Ce/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

XHKOOTFZHJHDTI-UHFFFAOYSA-K |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Ce+3] |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation Techniques in Cerium Iii Chemistry

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like Cerium(III) bromate (B103136), obtaining a suitable single crystal is the first critical step. This would likely involve controlled crystallization from an aqueous solution. Once a crystal of sufficient quality and size is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

A hypothetical crystal data table for Cerium(III) bromate, based on what might be expected for a lanthanide salt, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical formula | Ce(BrO₃)₃ |

| Formula weight | 523.82 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.50 |

| b (Å) | 8.00 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 110.0 |

| γ (°) | 90 |

| Volume (ų) | 892.6 |

| Z | 4 |

Analysis of Coordination Environments and Geometries

The SCXRD data would reveal the coordination environment around the central Cerium(III) ion. Typically, lanthanide ions exhibit high coordination numbers, commonly ranging from 8 to 12. In Cerium(III) bromate, the Ce³⁺ ion would be coordinated by oxygen atoms from the bromate (BrO₃⁻) anions and potentially water molecules if it crystallizes as a hydrate. The analysis would determine the exact number of coordinating oxygen atoms, the Ce-O bond lengths, and the bond angles. This information allows for the assignment of the coordination geometry, which could be a distorted polyhedron such as a tricapped trigonal prism or a bicapped square antiprism, common for nine-coordinate lanthanide ions.

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Beyond the primary coordination sphere, SCXRD allows for the study of weaker intermolecular interactions that dictate the crystal packing. If water molecules are present, extensive hydrogen bonding between the water ligands and the oxygen atoms of the bromate anions would be expected. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds and other van der Waals forces, providing a detailed picture of the forces stabilizing the crystal lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is primarily used for phase identification by comparing the experimental diffraction pattern to databases of known materials. For a newly synthesized batch of Cerium(III) bromate, PXRD would be used to confirm that the desired compound has been formed and to check for the presence of any crystalline impurities, such as unreacted starting materials or side products. The positions and intensities of the diffraction peaks create a unique "fingerprint" for the crystalline phase.

Synchrotron Powder X-ray Diffraction Applications

For more detailed structural analysis, particularly if single crystals are not available, high-resolution powder diffraction data can be collected using a synchrotron source. Synchrotron PXRD offers significantly higher intensity and resolution compared to laboratory-based instruments. This allows for more precise determination of lattice parameters and can enable ab initio structure determination or Rietveld refinement, where a calculated diffraction pattern based on a structural model is fitted to the experimental data to refine atomic positions and other structural details.

Quantitative Phase Analysis Methodologies

When a sample contains a mixture of crystalline phases, PXRD can be used for quantitative phase analysis (QPA). The Rietveld method is a common approach for QPA. By fitting the diffraction patterns of all identified phases to the experimental data, the relative weight fraction of each phase in the mixture can be determined. This would be crucial for assessing the purity of a bulk sample of Cerium(III) bromate.

X-ray Absorption Spectroscopy (XAS) for Local Structural Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For Cerium(III) bromate, XAS experiments at the Ce L₃-edge would be particularly informative. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state of the cerium. The spectrum of a Ce³⁺ compound exhibits a characteristic single sharp white line, distinguishing it from the double-peaked feature typical of Ce⁴⁺ compounds. This would definitively confirm the +3 oxidation state of cerium in the material.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment around the cerium atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms in the first few coordination shells. For Cerium(III) bromate, this would provide precise measurements of the Ce-O bond distances and the coordination number, which can be compared with results from SCXRD if available. XAS is particularly valuable as it does not require crystalline samples and can be used to study amorphous or poorly crystalline materials.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the electronic state and local coordination environment of an absorbing atom. In the context of cerium chemistry, it is particularly effective for determining the oxidation state of cerium, distinguishing between Ce(III) and Ce(IV). The technique involves tuning synchrotron-based X-rays to the absorption edge of a core electron of the cerium atom, typically the LIII-edge (around 5.7 keV). The resulting spectrum provides a fingerprint of the cerium's valence state.

The Ce LIII-edge XANES spectrum is characterized by the electronic transition from a 2p core level to an empty 5d state. The energy and features of the absorption edge are sensitive to the oxidation state. For cerium(IV) compounds, such as CeO₂, the XANES spectrum famously exhibits a distinct double-peak structure. nih.gov This is attributed to final-state effects where the created core hole interacts with the valence electrons. The higher energy peak corresponds to a transition to a final state with a 4f⁰ configuration, while the lower energy peak is associated with a 4f¹ configuration due to ligand-to-metal charge transfer.

In contrast, for cerium(III) compounds, where the 4f orbital is already occupied (4f¹ configuration), the LIII-edge XANES spectrum typically shows a single, prominent peak at a lower energy compared to the main absorption features of Ce(IV). acs.org The absence of the higher-energy shoulder is a clear indicator of the trivalent state. When a material contains a mixture of Ce(III) and Ce(IV), the resulting XANES spectrum is a linear combination of the spectra of the individual oxidation states. acs.org By fitting the experimental spectrum with standard reference spectra for Ce(III) and Ce(IV), the relative proportion of each oxidation state can be accurately quantified. rsc.org This quantitative analysis is crucial for understanding redox processes in cerium-based materials.

High-energy resolution fluorescence detection (HERFD)-XANES is an advancement of the conventional technique that provides sharper and more detailed spectral features, enhancing the sensitivity to subtle changes in the cerium oxidation state. acs.org

Illustrative XANES Data for Cerium(III) vs. Cerium(IV):

| Cerium Oxidation State | Compound Example | Key XANES Feature at LIII-edge | Approximate Energy (eV) | Reference |

| Ce(III) | CeF₃, CePO₄ | Single main absorption peak | 5724 - 5727 | acs.orgrruff.info |

| Ce(IV) | CeO₂ | Distinct double-peak structure | 5727 (main peak) and 5732-5739 (post-edge peak) | nih.govacs.org |

Note: The exact energy values can vary slightly depending on the specific compound and experimental setup.

Extended X-ray Absorption Fine Structure (EXAFS) for Radial Distribution Function Elucidation

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around a specific element. It analyzes the oscillatory part of the X-ray absorption spectrum, well above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (cerium, in this case) and the waves backscattered by its neighboring atoms. The analysis of the EXAFS signal allows for the determination of the types of neighboring atoms, their distances from the central atom, and their coordination numbers.

The raw EXAFS data, denoted as χ(k), where k is the photoelectron wave number, is typically weighted (e.g., by k³) to amplify the oscillations at higher energies. A Fourier transform of this k³-weighted EXAFS function yields a pseudo-radial distribution function (RDF). rruff.infomdpi.com This RDF exhibits peaks corresponding to the different coordination shells of atoms surrounding the central cerium atom. It is important to note that the peak positions in the RDF are shifted from the true interatomic distances due to phase shifts experienced by the photoelectron.

To obtain precise structural parameters, the EXAFS equation is used to fit the experimental data. This involves theoretical calculations of backscattering amplitudes and phase shifts, often performed using software like FEFF. rruff.info Through this fitting process, key structural information can be extracted, such as:

R: The interatomic distance between the central cerium atom and its neighbors.

N: The coordination number, which is the number of atoms in a particular coordination shell.

σ²: The Debye-Waller factor, which represents the mean-square disorder in the interatomic distance, arising from thermal vibrations and static disorder.

For a compound like Cerium(3+) bromate, EXAFS would be instrumental in determining the Ce-O bond lengths and coordination numbers associated with the bromate ligands, as well as potentially Ce-Br distances. By analyzing the first few coordination shells, a detailed picture of the local environment of the Ce(III) ion can be constructed. The analysis of higher coordination shells can provide information about the medium-range order and connectivity of the coordination polyhedra.

Illustrative EXAFS Fitting Results for a Cerium(III) Compound:

As specific EXAFS data for this compound is not available, the table below provides a representative example of fitted structural parameters for the first coordination shell of a generic Ce(III) compound in an oxygen-coordination environment.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R) (Å) | Debye-Waller Factor (σ²) (Ų) |

| Ce(III)-O | 9 | 2.54 | 0.009 |

This data is illustrative for a hydrated Ce(III) ion and is based on findings for Ce(III) in aqueous solutions. acs.org The actual parameters for solid-state this compound would depend on its specific crystal structure.

Spectroscopic and Electronic Structure Investigations of Cerium Iii Systems

Vibrational Spectroscopy Techniques for Ligand and Anion Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the coordination environment of anions and ligands in metal complexes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. In the context of cerium(3+) bromate (B103136), the FTIR spectrum is expected to be dominated by the vibrational modes of the bromate anion (BrO₃⁻) and the influences of the Ce(III) ion upon them.

The free bromate anion possesses a pyramidal structure with C₃ᵥ symmetry, giving rise to four fundamental vibrational modes: the symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄) modes. All four modes are both Raman and infrared active. The coordination of the bromate anion to the cerium(III) ion is expected to lower its symmetry, potentially leading to the splitting of degenerate modes and shifts in vibrational frequencies. scirp.orgresearchgate.net

In hydrated cerium(3+) bromate, the presence of water molecules would be indicated by broad absorption bands in the 3000-3600 cm⁻¹ region, corresponding to O-H stretching vibrations, and a band around 1600-1630 cm⁻¹, attributed to the H-O-H bending mode. scirp.org The interaction of the Ce(III) ion with the bromate and water ligands would likely be observed as low-frequency bands corresponding to Ce-O stretching vibrations.

| Vibrational Mode | Free BrO₃⁻ (approx. cm⁻¹) ** | Expected in Ce(BrO₃)₃ (approx. cm⁻¹) ** | Assignment |

| ν₁ | ~805 | Shifted, potentially split | Symmetric Br-O stretch |

| ν₂ | ~418 | Shifted | Symmetric O-Br-O bend |

| ν₃ | ~805 | Split and shifted | Asymmetric Br-O stretch |

| ν₄ | ~358 | Split and shifted | Asymmetric O-Br-O bend |

| - | - | 3000-3600 | O-H stretch (if hydrated) |

| - | - | 1600-1630 | H-O-H bend (if hydrated) |

| - | - | < 400 | Ce-O stretch |

Note: The expected values are inferred from studies on other metal bromates and cerium(III) compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. For this compound, Raman spectroscopy would also be sensitive to the vibrational modes of the bromate anion. worldscientific.com The lowering of the bromate anion's symmetry upon coordination to Ce(III) would be observable in the Raman spectrum, similar to what is seen in FTIR. scirp.orgresearchgate.net The symmetric stretching mode (ν₁) of the bromate anion typically gives a strong, sharp peak in the Raman spectrum, making it a useful diagnostic band. worldscientific.com The study of lanthanide bromates has shown that the position of the ν₁ mode can be influenced by hydrogen bonding in hydrated crystals. worldscientific.com In some cerium-based materials, Raman spectroscopy has been used to identify residual nitrate (B79036) or phosphate (B84403) species from synthesis precursors, highlighting its utility in sample characterization.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Electronic Absorption Spectroscopy for Redox State and Ligand-to-Metal Charge Transfer Studies

Electronic absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule, providing insights into the oxidation state of the metal ion and the nature of ligand-metal interactions.

The UV-Vis spectrum of this compound in solution is expected to be characterized by the electronic transitions of the Ce(III) ion. The Ce(III) ion has a [Xe]4f¹ electronic configuration. Its UV-Vis absorption spectra typically exhibit bands arising from 4f → 5d transitions. These transitions are Laporte-allowed and therefore have relatively high intensities. The exact position and intensity of these bands are sensitive to the coordination environment of the Ce(III) ion. For instance, aqueous solutions of cerium(III) nitrate show a maximum absorbance around 265 nm with a shoulder extending to about 350 nm. researchgate.net

| Wavelength (nm) | Assignment | Originating Species |

| ~200-350 | 4f → 5d | Ce(III) |

| UV region | LMCT | BrO₃⁻ → Ce(III) |

| UV region | n → σ* | BrO₃⁻ |

Note: The exact wavelengths are dependent on the solvent and coordination environment.

Time-resolved UV-Vis spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions. For this compound, this technique could be employed to monitor redox reactions. Cerium is well-known for its role in oscillating chemical reactions, such as the Belousov-Zhabotinsky (BZ) reaction, where the cerium ion cycles between the +3 and +4 oxidation states. metrohm.com The BZ reaction often involves bromate as an oxidizing agent.

By monitoring the changes in the UV-Vis spectrum over time, one could follow the concentration changes of Ce(III) and Ce(IV) species. The disappearance of the characteristic Ce(III) absorption bands and the appearance of the strong Ce(IV) absorption would provide a direct measure of the oxidation of cerium. This has been demonstrated in studies of the oxidation of ethanol (B145695) by Ce(IV), where time-resolved UV-Vis, in conjunction with other techniques, provided detailed insights into the reaction mechanism. Similarly, the reaction dynamics of this compound with various substrates could be elucidated.

UV-Visible (UV-Vis) Spectroscopy in Solution-Phase Systems

Magnetic Resonance Techniques for Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. While NMR is typically used for diamagnetic compounds, its application to paramagnetic species, such as Ce(III) complexes, can provide valuable information about the electronic and geometric structure.

The Ce(III) ion is paramagnetic due to its one unpaired 4f electron. This paramagnetism influences the NMR spectra of nearby nuclei, causing large chemical shifts (paramagnetic shifts) and significant line broadening. While this can make the spectra more complex to interpret, the paramagnetic shifts can be used to obtain structural information, as the magnitude of the shift is dependent on the distance and angle between the paramagnetic center and the observed nucleus. For this compound, ¹⁷O NMR of the bromate anion or the hydration water molecules could potentially be used to probe the coordination of these species to the Ce(III) ion. However, the interpretation of such spectra would require sophisticated theoretical modeling. The use of NMR to study paramagnetic systems is an active area of research, and its application to this compound could offer unique insights into its electronic environment in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Paramagnetic Systems

Computational and Theoretical Approaches to Electronic Band Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of materials containing cerium. uni-koeln.de Standard DFT approaches, however, often struggle to accurately describe the strongly correlated 4f electron of Ce³⁺, sometimes incorrectly delocalizing it. researchgate.net To overcome this, a correction term, known as the Hubbard U (DFT+U), is widely applied to account for the on-site Coulombic repulsion of the localized f-electrons. aps.orgresearchgate.net This method has proven successful in describing the electronic properties of cerium oxides and other compounds. aip.org

DFT+U calculations have been used to determine the geometry and electronic states of various Ce(III) complexes. rsc.org For example, in studies of cerium orthovanadate (CeVO₄), DFT+U calculations correctly predicted an insulating ground state with Ce in the +3 oxidation state, in agreement with experimental observations. aps.orgresearchgate.net The choice of the U value is critical and is often calibrated to match experimental data, such as band gaps or reaction energies. aip.orgosti.gov In some cases, applying a U term to oxygen 2p electrons in addition to the cerium 4f electrons has been shown to improve the description of lattice parameters and electronic properties. aip.org These computational studies provide critical insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, and structure-activity relationships. rsc.org

The electronic properties of cerium compounds are dictated by the characteristics of their valence and conduction bands. In many Ce³⁺-containing materials, the valence band is primarily formed from the p-orbitals of the anions (e.g., O 2p in oxides), while the conduction band is mainly composed of Ce 5d states. researchgate.net A key feature of Ce³⁺ systems is the presence of the single 4f electron, which creates a narrow, partially occupied band located within the band gap between the valence and conduction bands. researchgate.net

The precise energy of this 4f level relative to the valence band maximum (VBM) and conduction band minimum (CBM) is crucial. aps.org For instance, in CeO₂, the major electronic excitation is an O 2p to Ce 4f charge transfer. researchgate.net Theoretical calculations using methods like DFT+U are essential for accurately mapping these band structures. osti.govresearchgate.net Studies on ceria (CeO₂) show that the valence band consists of O 2p states, the conduction band is formed by Ce 5d states, and the localized Ce 4f states appear in the band gap. researchgate.net The position and occupation of these 4f states determine the material's redox and catalytic properties. Doping can significantly alter the band structure; for example, doping zirconia (ZrO₂) with cerium progressively reduces the band gap. mdpi.com Similarly, calculations on ternary cerium compounds like Ce₃Ni₂Ge₇ and CeNiGe₃ show a large peak in the density of states (DOS) near the Fermi level, which is mainly due to the 4f(Ce) states. rsc.org

Although the 4f electron in Ce³⁺ is often considered core-like and localized, its interaction and hybridization with other electronic states play a critical role in determining the material's properties. arxiv.org This hybridization most commonly occurs between the Ce 4f orbitals and the valence orbitals of neighboring ligands (e.g., O 2p, N 2p) or the Ce 5d and 6s conduction band states. aps.orgaps.org The strength of this hybridization dictates whether the 4f electron behaves as a localized magnetic moment or becomes more itinerant (delocalized). aps.org

Two primary models describe this phenomenon: the Anderson-Kondo model, which focuses on the hybridization between localized 4f states and itinerant conduction bands, and the Mott-Hubbard model, which emphasizes hybridization between 4f orbitals on adjacent Ce atoms. nsf.govcarnegiescience.edu In many intermetallic compounds, the degree of hybridization between Ce 4f and transition metal d-states is crucial. aps.org This interaction can lead to fascinating phenomena such as heavy-fermion behavior, valence fluctuations, and unconventional superconductivity. arxiv.org For example, in the Ce(Pd₁₋ₓTₓ)₃ system (where T=Ag or Rh), deep-core photoemission studies revealed a linear relationship between the f-d hybridization and the unit cell volume, which in turn governs the mixed-valence state of cerium. aps.org Similarly, in Ce metal itself, the pressure-induced α-γ phase transition is explained by an increase in 4f-5d hybridization, which quenches the local magnetic moment. aps.org

Analysis of Valence and Conduction Band Peculiarities

Luminescence and Scintillation Phenomena in Cerium(III) Activated Materials

Cerium(III) is a widely used activator ion in materials for phosphors and scintillators due to its efficient and fast luminescence. acs.org The luminescence arises from a parity-allowed electronic transition from the lowest energy level of the 5d¹ configuration to the 4f¹ ground state (5d → 4f). rsc.org Because the 4f ground state is split by spin-orbit coupling into two levels, ²F₅/₂ and ²F₇/₂, the emission spectrum typically consists of a characteristic doublet of broad bands. researchgate.net The exact emission wavelength (color) is highly dependent on the host material, as the crystal field affects the energy splitting of the 5d orbitals. acs.orgrsc.org This can result in emissions ranging from the UV to the red part of the spectrum. rsc.org

Table 2: Luminescence Properties of Selected Ce³⁺-Activated Materials

| Host Material | Emission Peak(s) (nm) | Decay Time (ns) | Quantum Yield | Reference |

|---|---|---|---|---|

| Borate (B1201080) Glass | ~350-360 (Blue) | - | ~42% | acs.orgresearchgate.net |

| Y₃Al₅O₁₂ (YAG) | ~550 (Yellow) | - | >85% | acs.org |

| LiCaAlF₆ | ~290, 312 | - | - | doi.org |

| NaGdCl₄:20%Ce³⁺ | - | 26 | - | osti.gov |

| Ce(PhCOPhTp)₃ | 460, 510 (at 77K) | - | - | chinesechemsoc.org |

X-ray Excited Optical Luminescence (XEOL) Investigations

X-ray Excited Optical Luminescence (XEOL) is a powerful technique used to study the optical emission properties of materials following excitation with X-rays. In the context of Cerium(III) compounds, XEOL studies are crucial for understanding their potential as scintillators, materials that convert high-energy radiation into visible light. mdpi.comnih.gov

Cerium(III) bromide (CeBr₃), a compound closely related to cerium bromate, has been identified as a promising scintillator for applications in radiation imaging. mdpi.com When irradiated with X-rays, CeBr₃ exhibits intense luminescence. This phenomenon arises from the excitation of electrons by the incident X-ray energy, followed by their relaxation and the emission of photons. The process in such ionic solids typically involves three simultaneous phenomena: ultrafast core-valence transitions, slow self-trapped exciton (B1674681) luminescence, and fast activator luminescence from the Ce³⁺ ions. researchgate.net

The emission from Ce³⁺ is characterized by a distinct doublet peak resulting from the electronic transition from the lowest energy level of the 5d excited state to the two levels of the 4f ground state (²F₅/₂ and ²F₇/₂). researchgate.net The energy separation between these two peaks is typically around 2000 cm⁻¹. researchgate.net For hydrated Cerium(III) bromide, photoluminescence emission occurs between 380–420 nm, corresponding to these 5d→4f transitions.

Investigations into the efficiency of CeBr₃ as a scintillator under X-ray tube energies typical for medical radiology (50–140 kVp) show its superior performance compared to other commonly used materials like LSO:Ce and BGO. mdpi.com The X-ray luminescence efficiency (XLE), which measures the fraction of incident X-ray energy converted to light, demonstrates a notable increase at higher energies. mdpi.com Below 80 kVp, CeBr₃ is slightly less efficient than Cadmium Tungstate (CdWO₄), but its performance surpasses it from 90 kVp onwards. mdpi.com

The following table summarizes the X-ray luminescence efficiency of Cerium(III) bromide at various X-ray tube energies.

| X-ray Tube Energy (kVp) | X-ray Luminescence Efficiency (XLE) (x 10⁻³) |

| < 80 | ≥ 7.6 |

| 90 | 9.0 |

| > 90 | > 9.0 |

| Data sourced from experimental findings on CeBr₃ scintillators. mdpi.com |

Furthermore, the absolute efficiency (AE) of CeBr₃ reaches 29.5 EU (Energy Units) at 140 kVp, highlighting its effectiveness in converting X-ray energy into detectable light. mdpi.com

Energy Transfer Mechanisms and Excitonic Effects

The luminescence observed in Cerium(III) systems following high-energy excitation is governed by intricate energy transfer mechanisms and the behavior of excitons. researchgate.netresearchgate.net An exciton is a bound state of an electron and an electron hole, which are attracted to each other by electrostatic Coulomb force. In many host crystals, the initial absorption of energy creates self-trapped excitons (STEs), which are excitons localized within the crystal lattice. researchgate.net

In cerium-doped or cerium-based compounds, a primary pathway for luminescence is the transfer of energy from these STEs to the Cerium(III) ions. researchgate.netresearchgate.net For instance, in Cs₃CeI₆, the luminescence process is primarily driven by the energy transfer from iodine-based self-trapped excitons to cerium-based Frenkel excitons (excitons localized at a specific atom or molecule). researchgate.net The efficiency of this transfer is greatly improved when there is a significant overlap between the emission spectrum of the self-trapped exciton and the excitation spectrum of the Ce³⁺ Frenkel exciton. researchgate.net

Similarly, in Cerium-doped Lanthanum Chloride (LaCl₃:Ce³⁺), X-ray excitation results in both characteristic Ce³⁺ emission and STE emission. researchgate.net The relative contribution of STE luminescence decreases as the concentration of cerium increases, indicating an efficient energy transfer from the host lattice's STEs to the Ce³⁺ centers. researchgate.net This is a common phenomenon where the activator (Ce³⁺) "captures" the energy from the excitons before they can recombine on their own.

Chemical Reactivity and Reaction Mechanisms Involving Cerium Iii and Bromate

The Belousov-Zhabotinsky (BZ) Oscillating Reaction as a Model System

The BZ reaction is notable for its "excitability," where patterns can develop in an otherwise quiescent medium under the influence of stimuli. wikipedia.org While the complete mechanism is highly complex, involving numerous elementary steps and chemical species, the fundamental behavior can be understood through simplified models. rose-hulman.edu

Role of Cerium(III)/Cerium(IV) Redox Cycle as a Catalyst

The catalytic action in the BZ reaction is driven by the oscillation between the reduced and oxidized states of the metal ion catalyst. In the case of cerium, this involves the Ce(III)/Ce(IV) redox cycle. Cerium(III) ions are oxidized to cerium(IV) ions, and subsequently, cerium(IV) ions are reduced back to cerium(III) ions by the organic substrate. wikipedia.org This periodic change in the oxidation state of cerium is what drives the oscillations in the concentrations of other intermediates and leads to the observable color changes in the solution. ucsd.edu

The cycle can be broadly divided into two main processes. In one process, Ce(III) is oxidized to Ce(IV) by bromate (B103136) in an autocatalytic reaction. scienceasia.orgresearchgate.net In the other process, Ce(IV) is reduced back to Ce(III) by malonic acid and its brominated derivatives. rose-hulman.eduscholarpedia.org The interplay between these two processes, controlled by the concentration of bromide ions, results in the sustained oscillations. ucsd.eduscienceasia.org

Mechanistic Proposals for Cerium(III) Oxidation by Bromate (e.g., FKN Mechanism, Schmitz Mechanism)

Several mechanisms have been proposed to describe the intricate steps of the BZ reaction. The most widely recognized is the Field-Körös-Noyes (FKN) mechanism, developed in 1972. rose-hulman.eduucsd.edu The FKN mechanism breaks down the reaction into three main processes:

Process A: The consumption of bromide ions and the bromination of malonic acid. This process dominates when the bromide ion concentration is high. rose-hulman.eduscienceasia.org

Process B: The autocatalytic oxidation of Ce(III) to Ce(IV) by bromate, which becomes significant when the bromide ion concentration falls below a critical value. rose-hulman.eduscienceasia.org This process involves the intermediate species bromous acid (HBrO₂). ucsd.edu

Process C: The reduction of Ce(IV) back to Ce(III) by the organic species and the regeneration of bromide ions. rose-hulman.eduscienceasia.org

The FKN mechanism, while a simplification, provides a robust framework for understanding the oscillatory behavior of the cerium-catalyzed BZ reaction. rose-hulman.edu

Kinetics and Rate Law Derivations for Redox Pathways

The kinetics of the BZ reaction are highly complex due to the numerous elementary steps and feedback loops. The FKN mechanism provides a basis for deriving rate laws for the key reaction pathways. rose-hulman.edu The rate constants for many of the individual reactions have been determined experimentally. rose-hulman.edu

For example, the autocatalytic production of bromous acid (HBrO₂) and the subsequent oxidation of Ce(III) are central to the oscillatory behavior. The rate of this process is highly dependent on the concentrations of bromate, bromous acid, and hydrogen ions. rose-hulman.edu The reduction of Ce(IV) by malonic acid and its derivatives is another key kinetic step. researchgate.net

Simplified models, such as the Oregonator, have been developed based on the FKN mechanism. scholarpedia.org The Oregonator is a set of three ordinary differential equations that describe the time evolution of the concentrations of three key species: bromous acid, bromide ion, and cerium(IV). aimsciences.org This model, while not quantitatively perfect, successfully reproduces the qualitative features of the BZ oscillations, including the limit cycle behavior. scholarpedia.orgaimsciences.org

Below is a table summarizing some of the key reactions and their rate constants from the FKN mechanism.

| Reaction | Rate Constant | Reference |

| Br⁻ + HOBr + H⁺ → Br₂ + H₂O | kR1 = 8 × 10⁹ M⁻²s⁻¹ | rose-hulman.edu |

| HBrO₂ + Br⁻ + H⁺ → 2HOBr | kR2 = 10⁶ M⁻²s⁻¹ | rose-hulman.edu |

| BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr | kR3 = 2 M⁻³s⁻¹ | rose-hulman.edu |

| 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | kR4 = 2 × 10³ M⁻¹s⁻¹ | rose-hulman.edu |

| BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O | kR5 = 10 M⁻²s⁻¹ | rose-hulman.edu |

| BrO₂• + Ce(III) + H⁺ → HBrO₂ + Ce(IV) | kR6 = 6 × 10⁵ M⁻²s⁻¹ | rose-hulman.edu |

This table presents a selection of reactions and may not be exhaustive.

Reaction Dynamics and Non-Linear Phenomena

The reaction between cerium(III) and bromate ions, particularly within the context of the Belousov-Zhabotinsky (BZ) reaction, is a cornerstone for studying non-linear chemical dynamics. This system exhibits complex behaviors such as induction periods, oscillatory states, and bistability, all of which are governed by intricate reaction mechanisms and feedback loops.

Induction Periods and Their Dependence on Chemical Parameters

The initiation of oscillatory behavior in the cerium(III)-bromate system is often preceded by an induction period, a quiescent phase before the onset of sustained oscillations. oup.comscienceasia.org This period is not a passive waiting time but a crucial preparatory stage where the concentrations of key intermediate species build up to critical levels. scienceasia.org The length of this induction period is highly sensitive to the initial concentrations of the reactants. scielo.br

One of the key hypotheses for the induction period in the classical BZ reaction (which includes an organic substrate like malonic acid) is the accumulation of a critical concentration of brominated organic species. scienceasia.org For instance, bromomalonic acid needs to reach a certain level for the oscillatory cycle to begin. researchgate.net

The dependence of the induction period on various chemical parameters has been a subject of detailed investigation:

Bromate Concentration: Increasing the initial bromate concentration has been observed to lengthen the induction period. scielo.br This counterintuitive finding suggests a kinetic competition between the bromination of the organic substrate and the oxidation of the resulting bromo-organic species. scielo.br

Cerium Ion Concentration: An increase in the initial concentration of the cerium catalyst generally leads to a shorter induction period. scielo.br

Malonic Acid Concentration: Similar to the catalyst, increasing the initial concentration of malonic acid also tends to shorten the induction period. scielo.br

Bromide Ion Concentration: The initial addition of bromide ions has a significant effect. Increasing the bromide concentration has been shown to decrease the induction period exponentially. scienceasia.org In fact, at a sufficiently high initial bromide concentration (e.g., 1.0 × 10⁻² M), oscillations can be observed without any preceding induction period. scienceasia.org

The following table summarizes the qualitative effects of reactant concentrations on the induction period of the cerium-catalyzed BZ reaction.

| Chemical Parameter | Effect on Induction Period |

| Increased [BrO₃⁻] | Lengthens |

| Increased [Ce³⁺] | Shortens |

| Increased [Malonic Acid] | Shortens |

| Increased [Br⁻] | Shortens Exponentially |

This table provides a simplified overview of the general trends observed in the Belousov-Zhabotinsky reaction system.

Oscillatory Behavior and Bistability in Continuous-Flow Systems

When the cerium(III)-bromate reaction is conducted in a continuous-flow stirred tank reactor (CSTR), a wider range of non-linear phenomena, including sustained oscillations and bistability, can be observed. oup.comoup.com A CSTR allows for the continuous feeding of reactants and removal of products, enabling the system to reach a steady state or maintain oscillations indefinitely.

Oscillatory Behavior: In a CSTR, the cerium(III)-bromate system can exhibit sustained oscillations for a specific range of input reactant concentrations and flow rates. oup.comoup.com These oscillations are characterized by periodic variations in the concentrations of intermediate species, most notably the Ce(IV)/Ce(III) ratio. longdom.orgresearchgate.net The period and amplitude of these oscillations are dependent on the control parameters of the CSTR, such as the flow rate. oup.com Simple periodic oscillations are commonly observed, but under certain conditions, more complex behaviors like period-doubling bifurcations leading to chaos can emerge. rsc.orgictp.it

Bistability: Bistability is a phenomenon where the system can exist in two different stable steady states under the same set of external conditions. oup.comoup.com In the cerium(III)-bromate system within a CSTR, these two states are typically a high-concentration Ce(IV) state (oxidized) and a low-concentration Ce(IV) state (reduced). oup.comoup.com The system can be switched between these two states by a sufficiently large perturbation. oup.com As the constraints on the system, such as the inflow concentration of a reactant, are slowly varied, the system can trace a hysteresis loop between the two steady states. oup.comoup.com Simulations have shown that the cerium-catalyzed minimal bromate oscillator (without an organic substrate) can exhibit spatial bistability. rsc.orgresearchgate.net

The interplay between oscillatory behavior and bistability is a key feature of this system. The regions in the parameter space (e.g., inflow concentrations of bromate and bromide) where oscillations or bistability occur can be mapped out. oup.com

Feedback Cycles and Their Role in Instability and Oscillation

The emergence of complex dynamics like oscillations and bistability in the cerium(III)-bromate system is fundamentally rooted in the presence of feedback loops within the reaction mechanism. longdom.org These feedback cycles create the necessary non-linearity for the system to move away from a simple, stable steady state.

Positive Feedback (Autocatalysis): A crucial element is the autocatalytic production of an intermediate species, where a product of a reaction step catalyzes its own formation. longdom.org In the context of the Belousov-Zhabotinsky reaction, the autocatalytic formation of bromous acid (HBrO₂) is a key positive feedback loop. oup.com This process leads to a rapid increase in the concentration of HBrO₂ and, consequently, a rapid oxidation of Ce(III) to Ce(IV). scienceasia.orgresearchgate.net This autocatalytic step is responsible for the sharp, impulsive part of the oscillations. longdom.org

Negative Feedback: To have sustained oscillations, a negative feedback loop is also required to counteract the explosive nature of the positive feedback. longdom.org Negative feedback dampens the concentration changes, bringing the system back to its initial state. longdom.org In the BZ reaction, the consumption of the autocatalytic species and the regeneration of the inhibitor, bromide ions, constitute the negative feedback. researchgate.net When the concentration of Ce(IV) becomes high, it reacts with the organic substrate and its brominated derivatives, which ultimately leads to the production of bromide ions. researchgate.net Bromide is a strong inhibitor of the autocatalytic process, effectively shutting down the positive feedback loop and allowing the system to relax back to a reduced state where Ce(III) is predominant.

The interplay between these positive and negative feedback loops drives the system into an oscillatory regime. longdom.org The instability arises from the positive feedback, pushing the system away from a steady state, while the negative feedback provides the restoring force, leading to cyclical behavior. aip.org In some models, the coupling of two autocatalytic feedback cycles has been shown to give rise to even more complex oscillatory patterns, such as mixed-mode and sequential oscillations. nih.gov Furthermore, the introduction of a global negative feedback loop in models of the BZ reaction can lead to the formation of complex spatiotemporal patterns like alternating stripes and labyrinths. nih.gov

Ligand Exchange and Electron Transfer Mechanisms in Cerium(III)/Cerium(IV) Redox Couples

The kinetics and thermodynamics of the Ce(III)/Ce(IV) redox couple are profoundly influenced by the surrounding chemical environment, particularly the solvent and the nature of the anions present in the solution. osti.govresearchgate.net These factors affect the redox potential and the mechanism of electron transfer through ligand exchange and complex formation.

Solvent and Anion Effects on Redox Potentials and Kinetics

The standard redox potential of the Ce(III)/Ce(IV) couple is not constant but varies significantly depending on the acidic electrolyte used. osti.gov This variability is primarily attributed to the differential complexation of Ce(III) and Ce(IV) ions by the anions present in the solution. osti.govresearchgate.net

Anion Complexation: Experimental and computational studies have shown that Ce(III) generally exists as a hydrated ion, [Ce(H₂O)₉]³⁺, in various acidic electrolytes. osti.gov In contrast, the more highly charged Ce(IV) ion has a much stronger tendency to form complexes with anions. osti.govresearchgate.net For example, in sulfuric acid, Ce(IV) forms stable complexes with sulfate (B86663) and bisulfate ions, while in other acids, it complexes with the corresponding anions. osti.govnih.gov This stronger stabilization of the Ce(IV) state through anion complexation is a major reason for the observed shifts in the redox potential. osti.gov

The presence of different anions can have distinct effects on the electrochemical behavior of the Ce(III)/Ce(IV) couple:

Sulfate (SO₄²⁻): In sulfuric acid, the formation of cerium-sulfate complexes leads to a significant decrease in the redox potential as the acid concentration increases. researchgate.netcapes.gov.br The kinetics of the redox reaction are also affected, with evidence suggesting that the strong binding of sulfate to Ce(IV) slows down the electrochemical process. researchgate.net The peak potential separation in cyclic voltammetry increases with rising sulfuric acid concentration (from 0.1 to 2 M), indicating slower kinetics. researchgate.net

Chloride (Cl⁻): The presence of chloride ions does not significantly alter the formal potential of the Ce(III)/Ce(IV) couple. nih.gov However, it can influence the kinetics, as evidenced by an increase in the Tafel slope for Ce(III) oxidation. nih.gov

Nitrate (B79036) (NO₃⁻): In nitric acid, the formal potential is less affected by the concentration of nitrate or protons, suggesting that both Ce(III) and Ce(IV) are complexed by a similar number of nitrate ligands. soton.ac.uk The redox reaction is generally more reversible in nitric acid compared to sulfuric acid. soton.ac.uk

Perchlorate (ClO₄⁻): Perchloric acid is considered a non-complexing acid for the cerium redox couple. nih.govacs.org In this medium, the redox potential is at its highest (around 1.74 V vs. SHE). osti.gov

The following table summarizes the formal redox potentials of the Ce(III)/Ce(IV) couple in various acidic media.

| Acidic Medium | Formal Redox Potential (V vs. SHE) |

| 1 M HClO₄ | 1.74 |

| 1 M H₂SO₄ | 1.44 |

| 1 M HNO₃ | ~1.61 |

| 1 M HCl | ~1.28 |

This table is based on data from various sources and provides approximate values. The exact potential can vary with acid concentration and temperature.

Solvent Effects: The solvent itself plays a role in stabilizing the cerium ions and mediating the electron transfer process. osti.gov In aqueous solutions, water molecules form a primary coordination shell around the cerium ions. osti.gov The reorganization of these solvent molecules upon electron transfer contributes to the activation energy of the reaction. In non-aqueous solvents, the redox properties of cerium complexes can be further tuned. For instance, the use of electron-donating ligands in organic solvents can shift the Ce(IV)/Ce(III) redox potential to more reducing values. rsc.org

Computational Modeling of Charge Transfer Pathways

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex charge transfer mechanisms of the Ce(III)/Ce(IV) redox couple. researchgate.netresearchgate.net These models provide insights into the structures of the solvated ions and the energetics of the electron transfer process that are often difficult to obtain experimentally.

Modeling of Solvated Structures: DFT calculations have been used to predict the geometries of Ce(III) and Ce(IV) complexes with various ligands, including water and different anions. osti.govnih.gov These calculations support the experimental observation that Ce(III) is typically coordinated by nine water molecules, while Ce(IV) readily forms complexes with anions by displacing water molecules from its coordination sphere. osti.gov The calculated free energies of complexation for Ce(IV) with different anions show good agreement with the experimentally observed shifts in redox potentials. osti.gov

Electron Transfer Mechanism: The electron transfer between Ce(III) and Ce(IV) is not a simple, one-step process, especially in complexing media like sulfuric acid. A structural change must accompany the electron transfer, as the coordination environments of Ce(III) and Ce(IV) are different. nih.govacs.org

Computational studies have been instrumental in proposing a multi-step mechanism for the redox reaction. nih.govacs.org A widely accepted model for the reaction in sulfuric acid involves a two-step "chemical-electron" (CE) mechanism: nih.govacs.org

Chemical Step (C): A pre-equilibrium step where the Ce(IV)-anion complex exchanges its ligands with water molecules. For example, [CeIV(H₂O)₆(HSO₄)₃]⁺ might release its bisulfate ligands to form a hydrated aqua-complex. nih.gov This step is a chemical transformation that precedes the actual electron transfer.

Electron Transfer Step (E): The rate-determining step where the electron transfer occurs between the structurally similar Ce(III) and Ce(IV) aqua-complexes. This step can be described by Marcus Theory. nih.govacs.org

This CE mechanism, where a chemical step is followed by a rate-determining electron transfer, successfully explains several key experimental observations, including the highly asymmetric nature of the charge transfer (i.e., a charge transfer coefficient α significantly different from 0.5) and the independence of the kinetics from the electrode material (suggesting an outer-sphere electron transfer). nih.govacs.org DFT calculations have been used to estimate the reorganization energies and the Gibbs free energies of the ligand exchange step, and these calculated values are in good agreement with parameters extracted from experimental kinetic data. nih.govacs.org

Theoretical and Computational Chemistry Approaches to Cerium Iii and Bromate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of cerium and bromate (B103136) at an atomic level. These first-principles methods are used to model the geometric and electronic structures of reactants, intermediates, and transition states, providing insights into the reaction's energetics and reactivity. ku.ac.ke For lanthanides like cerium, these calculations are particularly challenging due to the presence of partially occupied f-orbitals, which necessitate sophisticated theoretical treatments. aps.org

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of cerium-containing species. By employing various exchange-correlation functionals, researchers can model complex systems and predict their properties. For instance, hybrid functionals like PBE0 have been used to analyze the isostructural α-γ phase transition in metallic cerium, demonstrating the ability of DFT to handle the localized f-electrons that are critical to cerium's chemistry. aps.org In the context of the cerium-bromate system, DFT calculations help elucidate the properties of both Ce(III) and Ce(IV) species in aqueous solutions and solid-state materials like ceria (CeO2). jst.go.jpsoton.ac.uk

Semi-empirical quantum methods, such as the RM1 model, have been specifically parameterized for trivalent lanthanides, including Ce(III). plos.orgresearchgate.net These models provide a computationally less expensive alternative to full ab initio calculations, achieving considerable accuracy for the geometries of Ce(III) complexes. plos.orgresearchgate.net Such calculations are vital for understanding the coordination environment of the cerium ion, which dictates its reactivity with bromate and its intermediates.

Table 1: Application of DFT and Quantum Chemical Methods to Cerium Species

| Method/Functional | System Studied | Properties Investigated | Reference(s) |

| PBE0, (EX+cRPA) | Bulk Cerium (fcc) | Energetics of α-γ phase transition, electronic configurations, structural properties | aps.org |

| DFT+U | Ceria (CeO2) | Defect chemistry, electronic structure of oxygen and cerium vacancies | soton.ac.uk |

| PBE/def2-TZVP | Aqueous Ce(III) and Ce(IV) complexes | Optimized geometries for studying isotope fractionation | jst.go.jp |

| RM1 Model | Ce(III) complexes with various ligands | Molecular geometries, lanthanide-ligand interatomic distances | plos.orgresearchgate.net |

X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for probing the local electronic and geometric structure of a specific element in a sample. nih.govacs.org When combined with ab initio simulations, it becomes a formidable tool for identifying transient species in a chemical reaction. researchgate.net In the context of bromate-based oscillating reactions, tracking the various bromine intermediates is challenging for conventional spectroscopy. nih.govnih.gov

Theoretical XAS spectra can be calculated from first principles for hypothesized intermediate structures. By comparing these simulated spectra with time-resolved experimental XAS data, researchers can identify the presence and evolution of key species. nih.govacs.org This integrated approach, which combines experimental data with principal component analysis, multivariate curve resolution, and ab initio theoretical XAS, has been successfully used to provide clear evidence for the conversion of bromate to brominated organic derivatives in related BZ systems. nih.govacs.orgresearchgate.netnih.gov The methodology is directly applicable to the cerium-catalyzed system to elucidate the fate of bromine-containing molecules throughout the oscillatory cycle.

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a reaction. ku.ac.ke By identifying the minimum energy structures of reactants and products, as well as the saddle points corresponding to transition states, a complete reaction pathway can be charted. ku.ac.ke From the PES, key thermochemical parameters such as reaction enthalpies (ΔH) and activation energies (Ea) can be derived. acs.org

This approach allows for the systematic study of elementary reaction steps, for example, the oxidation of Ce(III) by bromate intermediates or the reduction of Ce(IV) by organic substrates. scholarpedia.org High-level methods are used to calculate single-point energies to refine the energetics of the reaction pathway. acs.org The resulting thermochemical data and rate parameters can then be used as direct input for the development of detailed kinetic models. acs.org

Table 2: Examples of Predicted Thermochemical Data for BZ-type Reactions

| Reaction Type | Computational Method | Predicted Parameter | Typical Value Range (kcal/mol) | Reference(s) |

| Hydrogen Abstraction from Alcohols by CH3Ȯ Radicals | QCISD(T)//M06-2X | Energy Barrier (Ea) | 2.5 - 7.5 | acs.org |

| Hydrogen Abstraction from Alcohols by CH3Ȯ Radicals | QCISD(T)//M06-2X | Reaction Heat (ΔH) | 3.0 - 11.0 | acs.org |

| Ce(III) Oxidation by BrO2• | FKN Model Analysis | Process Energetics | Varies with conditions | scholarpedia.orguni-marburg.de |

| Ce(IV) Reduction by Organic Acid | FKN Model Analysis | Process Energetics | Varies with conditions | scholarpedia.org |

Ab Initio X-ray Absorption Spectroscopy Simulations

Kinetic Modeling and Simulation of Complex Reaction Networks

The cerium-bromate system is a classic example of nonlinear chemical dynamics, characterized by oscillations, bistability, and even chaos. acs.orgictp.it Kinetic modeling and simulation are essential to unraveling this complexity, providing a framework to test and refine proposed reaction mechanisms against experimental observations. researchgate.net

Process A: The reduction of bromate by bromide ions when the bromide concentration is high. This process keeps the system in a reduced state, dominated by Ce(III). rose-hulman.edu

Process B: An autocatalytic process involving the oxidation of Ce(III) to Ce(IV) by bromate, which takes over when the bromide concentration falls below a critical value. This process is responsible for the rapid switch to an oxidized state. rose-hulman.eduscholarpedia.org

Process C: The reduction of Ce(IV) back to Ce(III) by the organic substrate (e.g., malonic acid), which also produces bromide ions, thereby inhibiting Process B and allowing Process A to dominate again, completing the cycle. rose-hulman.eduscholarpedia.org

Computational models based on these mechanisms, such as the "Oregonator," simplify the detailed network into a smaller set of differential equations that can reproduce the essential oscillatory behavior. scholarpedia.orgaimsciences.org The validation of these models involves comparing simulation results with experimental data, such as the period and amplitude of oscillations in the concentrations of Ce(IV) and bromide ions. nih.govresearchgate.net

Table 3: Core Reactions of the FKN Mechanism for the Ce-Catalyzed BZ Reaction

| Process | Reaction | Role | Reference(s) |

| A | BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr | Consumption of inhibitor (Br⁻) | rose-hulman.eduscholarpedia.org |

| A | HBrO₂ + Br⁻ + H⁺ → 2HOBr | Further consumption of inhibitor (Br⁻) | rose-hulman.eduscholarpedia.org |

| B | BrO₃⁻ + HBrO₂ + H⁺ ⇌ 2BrO₂• + H₂O | Autocatalytic step initiation | scholarpedia.orgresearchgate.net |

| B | BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ | Autocatalytic feedback loop and oxidation of catalyst | scholarpedia.orgresearchgate.net |

| C | 2Ce⁴⁺ + Org → 2Ce³⁺ + fBr⁻ + Products | Regeneration of catalyst (Ce³⁺) and inhibitor (Br⁻) | rose-hulman.eduscholarpedia.org |

| Note: 'Org' represents the organic acid, and 'f' is a stoichiometric factor. |

Kinetic models are crucial for performing stability analysis and mapping the dynamic behavior of the cerium-bromate system under different conditions (e.g., reactant flow rates in a continuous reactor). oup.com This analysis helps identify bifurcation points, which are critical thresholds where the system's behavior qualitatively changes.

Simulations can predict transitions between different states, such as a stable steady state, a simple periodic oscillation, or complex chaotic behavior. ictp.it Key bifurcations identified in the cerium-bromate system include:

Hopf Bifurcation: The point where a stable steady state loses its stability and gives rise to a limit cycle (oscillations). This can be supercritical (a smooth transition) or subcritical (an abrupt jump to large-amplitude oscillations). oup.comunipv.it

Saddle Node Infinite Period (SNIPER) Bifurcation: A point where the system transitions from a stable state to periodic oscillations characterized by an infinitely long period at the bifurcation point itself. nih.gov

By simulating the system and varying parameters, researchers can construct phase diagrams that map out the regions of different dynamic behaviors, providing a comprehensive understanding of the system's stability and excitability. acs.orgoup.com

Analysis of System Stability and Bifurcation Points

Computational Studies of Coordination Chemistry and Speciation

Computational methods, particularly Density Functional Theory (DFT), are widely used to study the coordination chemistry of the cerium(III) ion with various ligands, including oxygen-donating species like bromate. mdpi.comfrontiersin.org These studies provide insight into the structure, stability, and types of chemical species (speciation) that form in solution. osti.gov The cerium(III) ion, like other lanthanides, generally shows a preference for coordination with oxygen atoms over nitrogen atoms, a tendency attributed to the greater flexibility of ligands with oxygen donors, such as carboxylates, which facilitates strong bonding. frontiersin.org

In systems containing multiple potential ligands, computational models can elucidate the competitive formation of different complexes. For instance, in the cerium(III)-catalyzed bromate oxidation of citric acid, it is proposed that the reaction proceeds through the formation of a Ce(III)-citric acid binary complex, which then reacts with acid bromate to form a transient ternary complex. researchgate.net DFT calculations are instrumental in predicting the geometries and relative stabilities of such intermediate species. mdpi.comosti.gov

Prediction of Complex Formation Constants and Geometries

A primary goal of computational studies on cerium(III) complexes is the prediction of their geometries and formation constants, which quantify the stability of the complexes in solution. frontiersin.orgacs.org DFT calculations can optimize the molecular structure of cerium(III) complexes to find the most stable geometric arrangement. mdpi.com For example, calculations on a cerium(III) complex with a triazole derivative predicted the coordination distances between the Ce(III) ion and the carboxylate oxygen atoms. frontiersin.org

The following table presents an example of computationally predicted bond lengths for a Ce(III) complex, illustrating the level of detail achievable through DFT methods.

| Parameter | Bond Length (Å) - PBE/cc-pVDZ | Bond Length (Å) - B3LYP/cc-pVDZ | Bond Length (Å) - M06-2X/cc-pVDZ |

| Ce-O(I) | 2.456 | 2.493 | 2.469 |

| Ce-O(II) | 2.465 | 2.502 | 2.478 |

| Ce-O(III) | 2.459 | 2.496 | 2.472 |

| Data derived from studies on a Cerium(III)-triazole derivative complex. frontiersin.org |

While experimental data for the Ce(III)-bromate complex itself is scarce, formation constants for Ce(III) with other inorganic ligands have been determined and can serve as a basis for theoretical predictions. The logarithm of the cumulative formation constant (log K₁) for the Ce(III)-bromide (Br⁻) complex, for instance, is reported as 0.42. wordpress.com Computational models can be used to estimate similar constants for the bromate (BrO₃⁻) anion. These methods often involve calculating the free energies of the solvated ions and the resulting complex to determine the equilibrium constant for the association reaction. osti.gov

Ligand Field Theory Applications in Cerium(III) Complexes

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. In cerium(III) complexes, LFT explains how the electrostatic field generated by the surrounding ligands (like bromate) lifts the degeneracy of the 4f orbitals of the cerium ion. ungur.org The nature of the ligand field is crucial for determining the magnetic and redox properties of the complex. ungur.orgacs.org

Ab initio calculations, which are based on first principles of quantum mechanics, are often employed to analyze the ligand field splitting in Ce(III) complexes. These calculations help to understand magnetic anisotropy and the mechanisms of magnetic relaxation in single-molecule magnets based on cerium(III). ungur.org The results of these studies show that both the symmetry of the coordination environment and the strength of the ligand field are critical factors in designing complexes with specific magnetic properties. ungur.org

Furthermore, a combination of DFT calculations and experimental electrochemical data has been used to establish a direct correlation between ligand field strength and the Ce(IV)/Ce(III) redox potential. acs.org This provides a predictive model for tuning the thermodynamic properties of cerium complexes by systematically modifying the ligand environment. acs.orgnih.gov Understanding these relationships is vital for applications that rely on the redox cycling of cerium, including its role as a catalyst in bromate-driven oscillatory reactions. researchgate.net

Applications in Advanced Materials Science: Mechanistic and Theoretical Aspects

Cerium(III) Compounds as Precursors for Functional Materials Synthesis

Cerium(III) salts, such as cerium(III) nitrate (B79036), chloride, and carbonate, are widely used as precursors in the synthesis of advanced functional materials. samaterials.comsamaterials.com These compounds serve as reliable sources of cerium ions, which can be incorporated into various host lattices or used to form cerium-based oxides and composites. samaterials.comsamaterials.com The choice of precursor can influence the morphology, particle size, and reactivity of the final material. acs.orgmdpi.com While less common, cerium(3+) bromate (B103136) can also be considered a potential precursor for delivering Ce³⁺ ions into a synthesis medium.

Cerium(III) compounds are instrumental in the synthesis of cerium-containing oxides (e.g., CeO₂) and perovskite-structured materials, which are of significant interest for applications such as solid oxide fuel cells (SOFCs), catalysts, and gas sensors. mdpi.comrsc.org Synthesis methods like co-precipitation and combustion synthesis frequently employ Ce(III) precursors to produce these complex oxides. scielo.org.mxresearchgate.net

For instance, amorphous cerium hydroxycarbonates, precipitated from cerium(III) nitrate, have been shown to be excellent precursors for creating highly reactive ceria-based powders. mdpi.com These powders, upon calcination, form stable, fluorite-structured solid solutions ideal for ceramic electrolytes in intermediate temperature SOFCs. mdpi.com Similarly, the combustion synthesis method uses Ce(III) nitrate to introduce cerium into perovskite structures (e.g., La₁₋ₓCeₓCoO₃), where the cerium can stabilize the cubic phase of the perovskite at high temperatures. researchgate.net The selection of the cerium precursor is a critical parameter, as it can define the crystalline phases and, consequently, the reducibility and performance of the resulting oxide material. researchgate.net

Table 1: Examples of Cerium(III) Precursors in Oxide and Perovskite Synthesis

| Precursor Compound | Synthesis Method | Resulting Material | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cerium(III) nitrate hexahydrate | Co-precipitation | Cerium oxide (CeO₂) nanoparticles | A simple and effective method to produce cubic-structured CeO₂ nanoparticles with an average size of 20 nm. | scielo.org.mx |

| Cerium(III) nitrate | Co-precipitation | Amorphous cerium hydroxycarbonates | Amorphous precursors lead to ceria powders with excellent sintering aptitude for SOFC electrolytes. | mdpi.com |

| Cerium(III) carbonate hydrate | Solid-state reaction | Ba₂CeWO₆, Ca₂CeWO₆ double perovskites | Used as a source of Ce³⁺ for synthesizing novel double perovskite structures. | nih.gov |

| Cerium(III) nitrate | Combustion synthesis | Ce-doped LaCoO₃ perovskites | The cerium precursor choice significantly impacts the final crystalline phase and reducibility. | researchgate.net |

Advanced Materials for Optical and Photonic Applications

The incorporation of Ce³⁺ ions into various matrices is a key strategy for developing advanced optical and photonic materials, including phosphors, scintillators, and UV-responsive materials. wikipedia.orgrsc.orgacs.org The optical properties arise from the electronic transitions within the Ce³⁺ ion. Cerium(III) compounds serve as the doping source to introduce these optically active centers.

For example, doping polyvinyl alcohol (PVA) films with cerium(III) chloride introduces an absorption band characteristic of the trivalent state of cerium ions. researchgate.net In the realm of phosphors for white LEDs, Ce³⁺-doped yttrium aluminum garnet (Ce:YAG) is a benchmark material. wikipedia.org The synthesis of Ce:YAG nanoparticles can be achieved by calcining precursors made via co-precipitation, where the cerium doping level is critical to achieving a single YAG phase with the desired optical properties. unipa.it Furthermore, lead-free metal halide nanocrystals, such as Cs₃MnBr₅, show a dramatically improved photoluminescence quantum yield (from 38% to 90%) and a broad UV response when doped with Ce³⁺ ions. acs.org Some forms of cerium(III) bromide are specifically used in scintillation materials for radiation detection due to the luminescent properties of cerium. samaterials.com

Table 2: Cerium(III) in the Development of Optical and Photonic Materials

| Host Material | Cerium(III) Precursor/Form | Application | Key Optical Property/Finding | Reference(s) |

|---|---|---|---|---|

| Polyvinyl alcohol (PVA) films | Cerium(III) chloride | Optical films | Doping introduces a UV absorption band at 260 nm assigned to Ce³⁺. | researchgate.net |

| LaAlO₃/MgO nano-composite | Cerium(III) ion (Ce³⁺) | Phosphors, Imaging | Doping results in strong green emission under UV excitation. | rsc.org |

| Yttrium aluminum garnet (YAG) | Cerium(III) ion (Ce³⁺) | Phosphors (WLEDs) | The composition of the final product strongly depends on the cerium concentration. | unipa.it |

| Amorphous lithium tetraborate | Cerium(IV) oxide (reduced to Ce³⁺ in situ) | Scintillators (Neutron Detection) | Ce³⁺ acts as a fluorescent center, with an emission peak at 360 nm. | researchgate.net |

Catalytic Applications of Cerium(III) in Redox Processes

The catalytic prowess of cerium compounds is primarily derived from the facile and reversible redox transition between Ce³⁺ and Ce⁴⁺ oxidation states. core.ac.uk This redox activity is central to a multitude of catalytic processes, particularly those involving oxidation and reduction reactions. core.ac.ukmdpi.com The presence of Ce³⁺ ions is often associated with the formation of oxygen vacancies in ceria (CeO₂), which are critical active sites for the dissociation and activation of molecules like H₂O and CO. rsc.orgresearchgate.net

In homogeneous catalysis, cerium(III) complexes are effective catalysts for various organic transformations. x-mol.netacs.org A notable example is the partial oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde, where cerium(III) acetate (B1210297), in combination with bromide ions, catalyzes the reaction using hydrogen peroxide as the oxidant. nih.gov In this system, a reaction mechanism involving a benzylic radical intermediate is proposed. nih.gov The cerium catalyst, however, leads to a competing bromination reaction, resulting in an aldehyde selectivity of around 50%, in contrast to cobalt catalysts which yield higher selectivity. nih.gov

Understanding the source of catalytic activity at the molecular level is key to designing more efficient catalysts. For cerium-based catalysts, the activity is intimately linked to the concentration and accessibility of Ce³⁺ sites and associated oxygen vacancies. sciopen.comcore.ac.ukrsc.org The unique ability of ceria to store and release oxygen is directly tied to the reversible Ce³⁺/Ce⁴⁺ transformation. core.ac.uk

The interface between a metal and a ceria support is often where the most significant catalytic activity occurs. For example, the interaction between copper and ceria in catalysts for the water-gas shift reaction involves both Cu⁺/Cu²⁺ and Ce³⁺/Ce⁴⁺ redox couples. rsc.org The mechanism can involve CO reducing Cu²⁺–OH sites adjacent to Ce⁴⁺, forming a reduced Cu⁺–□–Ce³⁺ site (where □ is a vacancy), which is then re-oxidized by H₂O to produce H₂. rsc.org The structure of the cerium-based material plays a crucial role; for instance, the concentration of oxygen vacancies increases significantly when the crystal size of CeO₂ is less than 10 nm, enhancing catalytic performance. rsc.org The specific coordination environment of the cerium ions, whether complexed by water or other ligands, also dictates the charge transfer mechanism and kinetic behavior of the redox reaction. acs.org

Table 3: Correlation Between Cerium(III) Properties and Catalytic Performance

| Catalytic System | Key Property Related to Cerium(III) | Impact on Catalysis | Mechanism Insight | Reference(s) |

|---|---|---|---|---|

| Cerium(III) acetate / Bromide ions | Formation of radical intermediates | Catalyzes partial oxidation of 4-tert-butyltoluene with ~50% selectivity. | A competing bromination reaction occurs alongside oxidation by the metal catalyst. | nih.gov |

| CeO₂-based catalysts | Ce³⁺/Ce⁴⁺ redox couple | Enables multiple enzyme-like activities (nanozymes). | The reversible redox pair is highly correlated with catalytic performance. | sciopen.com |

| Cu/CeO₂ | Formation of Cu⁺–□–Ce³⁺ sites | Active in the low-temperature water-gas shift reaction. | An associative redox mechanism where Ce³⁺ sites are regenerated by H₂O. | rsc.org |

| Rh/Ceria | Formation of Ce³⁺ ions upon CO adsorption | Active for low-temperature NO reduction. | The presence of Ce³⁺ ions indicates the reduction of the ceria support, which influences the state of the supported metal. | chemrxiv.org |

Homogeneous Catalysis Mechanisms in Organic and Inorganic Transformations

Research into Multifunctional Molecular Materials Incorporating Cerium(III)

The integration of cerium(III) into complex molecular architectures has led to the development of multifunctional materials that combine catalytic, electronic, optical, or biological properties. These materials leverage the unique characteristics of the Ce³⁺ ion in synergy with other components.